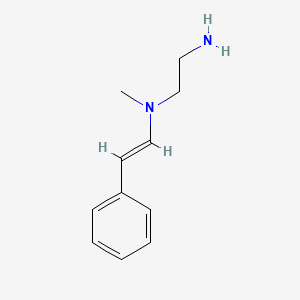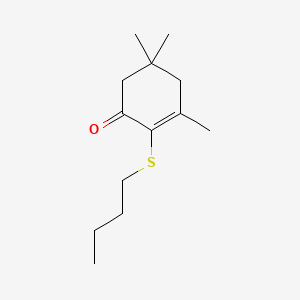
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a butylthio group attached to a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one typically involves the reaction of a suitable cyclohexenone derivative with a butylthiol reagent. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating its nucleophilic attack on the cyclohexenone. Common solvents for this reaction include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings. The purification of the final product typically involves distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The butylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyclohexenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- 2-(ethylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- 2-(propylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
Uniqueness
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is unique due to its specific butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The length and branching of the butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H22OS |
|---|---|
Poids moléculaire |
226.38 g/mol |
Nom IUPAC |
2-butylsulfanyl-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22OS/c1-5-6-7-15-12-10(2)8-13(3,4)9-11(12)14/h5-9H2,1-4H3 |
Clé InChI |
BWUYGDAIMHMRHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(CC(CC1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



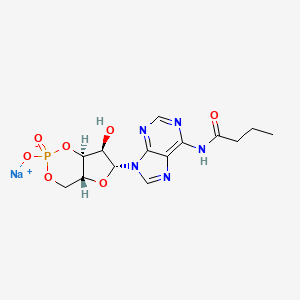


![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
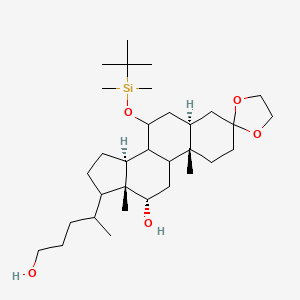
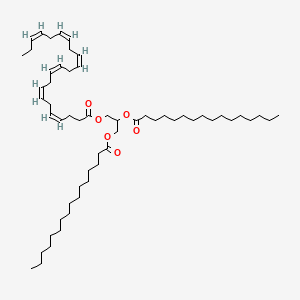
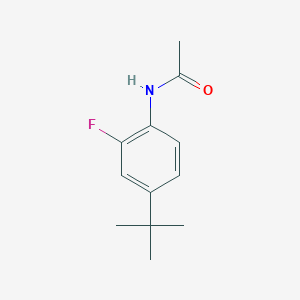


![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
